N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.16377084 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F6414-1901, also known as vorolanib, is the vascular endothelial growth factor receptor (VEGFR) . VEGFR is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the process of new blood vessel formation. By inhibiting VEGFR, vorolanib can effectively control the growth and spread of cells, particularly in the context of diseases like wet age-related macular degeneration .
Mode of Action
F6414-1901 acts as a pan-VEGFR inhibitor, meaning it has activity against all VEGF receptors . It binds to these receptors, preventing the binding of vascular endothelial growth factors (VEGFs). This inhibition disrupts the downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The key biochemical pathway affected by F6414-1901 is the VEGF signaling pathway. VEGF is a potent mediator of angiogenesis, and its interaction with VEGFR triggers a cascade of events leading to the proliferation and migration of endothelial cells, promoting blood vessel formation . By inhibiting VEGFR, F6414-1901 disrupts this pathway, thereby controlling angiogenesis .
Pharmacokinetics
The pharmacokinetics of F6414-1901 have been studied in preclinical trials. It is delivered via a bioerodible intravitreal insert, designed to provide sustained, zero-order release of the drug over a period of approximately 9 months . This method of delivery ensures that the drug is released at a constant rate, maintaining therapeutic levels in the target tissues for an extended period . The systemic exposure of vorolanib was found to be below its half-maximal inhibitory concentration for VEGFR2, supporting the systemic safety observed in clinical trials .
Result of Action
The inhibition of VEGFR by F6414-1901 results in the reduction of angiogenesis. This is particularly beneficial in conditions like wet age-related macular degeneration, where abnormal blood vessel growth in the retina leads to vision loss . By controlling this growth, F6414-1901 can help preserve vision and reduce the progression of the disease .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-23(2)15-6-4-14(5-7-15)16(24)11-22-20(26)19(25)21-10-13-3-8-17-18(9-13)28-12-27-17/h3-9,16,24H,10-12H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICQMKSNXZJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.